molecular formula C12H8BrNO2 B1378499 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile CAS No. 1597781-25-3

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile

Cat. No.: B1378499
CAS No.: 1597781-25-3
M. Wt: 278.1 g/mol
InChI Key: PASNHKYUZKBIJP-UHFFFAOYSA-N
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Description

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile (CAS: 1597781-25-3, MFCD28015464) is a brominated benzonitrile derivative featuring a furan-3-ylmethoxy substituent at the 2-position of the benzene ring. Its molecular formula is C₁₂H₈BrNO₂, with a molecular weight of 278.10 g/mol . This compound is commercially available as a high-purity (95%) intermediate, primarily used in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-bromo-2-(furan-3-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-2-1-10(6-14)12(5-11)16-8-9-3-4-15-7-9/h1-5,7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASNHKYUZKBIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC2=COC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275086
Record name 4-Bromo-2-(3-furanylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597781-25-3
Record name 4-Bromo-2-(3-furanylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597781-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(3-furanylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(furan-3-ylmethoxy)benzonitrile depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Below is a comparative analysis of structurally related brominated benzonitrile derivatives:

Compound Name CAS Molecular Formula Molecular Weight Key Substituent Purity Applications
4-Bromo-2-(furan-3-ylmethoxy)benzonitrile 1597781-25-3 C₁₂H₈BrNO₂ 278.10 Furan-3-ylmethoxy 95% Pharmaceutical intermediates
4-Bromo-2-(phenylthio)benzonitrile (8d) - C₁₃H₈BrNS 290.18 Phenylthio (-SPh) >95% Macrocyclic synthesis via C–H activation
4-Bromo-2-(trifluoromethyl)benzonitrile 191165-13-6 C₈H₃BrF₃N 250.01 Trifluoromethyl (-CF₃) >95.0% High-value research chemicals
(R/S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile 288067-41-4 C₁₀H₈BrNO₂ 254.08 Epoxy (oxiran) N/A Chiral intermediates in specialty synthesis
4-(4-Bromo-3-formylphenoxy)benzonitrile 906673-54-9 C₁₄H₈BrNO₂ 302.13 Formylphenoxy 99% OLED precursor materials

Spectroscopic and Physical Data

  • 4-Bromo-2-(phenylthio)benzonitrile (8d) : NMR
    • ¹H NMR (CDCl₃) : δ 7.53–7.44 (m, 6H), 7.36 (dd, J = 2.0, 8.0 Hz, 1H), 6.96 (d, J = 2.0 Hz, 1H) .
    • ¹³C NMR : δ 145.1 (C-S), 116.2 (CN), 110.6 (aromatic C-Br) .
  • 4-Bromo-2-(trifluoromethyl)benzonitrile : Higher density (~1.6 g/cm³) due to CF₃ group .

Commercial Availability and Pricing

  • This compound : Priced at premium rates due to niche applications; supplied by AK Scientific and Combi-Blocks .
  • Epoxy derivatives : Sold at $1,400–4,200 per gram, reflecting their use in chiral synthesis .

Research and Industrial Significance

  • Pharmaceuticals : The furan and CF₃ derivatives are explored as kinase inhibitors or antibiotic adjuvants .
  • Materials Science: Formylphenoxy derivatives are patented for TADF (thermally activated delayed fluorescence) materials in OLEDs .

Biological Activity

4-Bromo-2-(furan-3-ylmethoxy)benzonitrile is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10BrNO2
  • Molecular Weight : 276.12 g/mol

The compound features a bromine atom and a furan ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The furan moiety is known to enhance the lipophilicity of compounds, potentially increasing their ability to cross cellular membranes and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are pivotal in various metabolic pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity Data

Research has indicated that this compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary table of these activities based on available studies:

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .
  • Anticancer Potential : Research focused on the compound's ability to induce apoptosis in human cancer cell lines. The study reported that treatment with this compound led to significant cell death and reduced proliferation rates in breast cancer cells .
  • Anti-inflammatory Effects : Another investigation assessed the compound's impact on inflammatory cytokines. Results indicated that it significantly decreased levels of TNF-alpha and IL-6 in vitro, highlighting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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